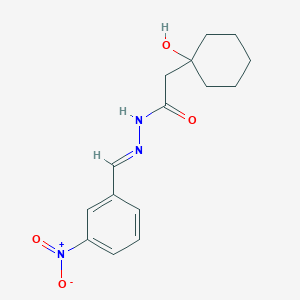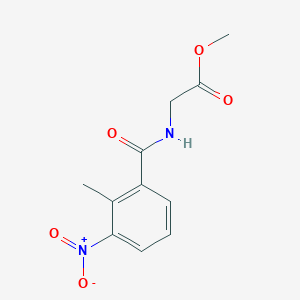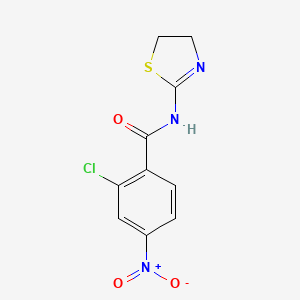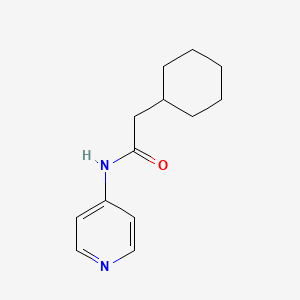![molecular formula C16H16N2O2S B5739977 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a compound with potential therapeutic applications in cancer treatment. DCA has been studied extensively in recent years due to its unique mechanism of action and promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In vivo studies have demonstrated that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can inhibit tumor growth and metastasis, and improve survival rates in animal models of various types of cancer, including breast, lung, and brain cancer. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Wirkmechanismus
The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK), which is overexpressed in many types of cancer. PDK inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme in the process of oxidative phosphorylation, which is the main source of energy production in normal cells. By inhibiting PDK, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can restore the activity of PDH and promote the switch from glycolysis (the main energy production pathway in cancer cells) to oxidative phosphorylation, which can lead to apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects in cancer cells and normal cells. In cancer cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In normal cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can improve mitochondrial function, enhance energy production, and reduce oxidative stress. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which can contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages as a research tool for cancer treatment. It has a unique mechanism of action that can target cancer cells selectively, without affecting normal cells. It can also enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide also has some limitations for lab experiments. It has low bioavailability and can be difficult to administer in vivo. It can also have off-target effects on other enzymes and metabolic pathways, which can limit its specificity and efficacy.
Zukünftige Richtungen
In N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research could lead to the development of new therapies that can improve outcomes for cancer patients.
Synthesemethoden
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized through a series of chemical reactions, starting with the reaction of 3,4-dimethylaniline with carbon disulfide to form 3,4-dimethylthiosemicarbazide. This compound is then reacted with furfural to form N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in different forms and with different properties.
Eigenschaften
IUPAC Name |
(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-5-6-13(10-12(11)2)17-16(21)18-15(19)8-7-14-4-3-9-20-14/h3-10H,1-2H3,(H2,17,18,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOXBXZNIVETNP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)


![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)



![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)